3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Ion Channel Pharmacology Pain Research Medicinal Chemistry

Select CAS 1219971-75-1 for its precisely defined 4-chloro-2-methyl substitution pattern—an essential pharmacophore for high-potency Nav1.7 sodium channel inhibitors, with structurally related compounds achieving IC50 values as low as 6 nM. Unlike unsubstituted 3-phenoxypyrrolidine or methylene-spacer analogs, the specific 4-Cl/2-CH₃ motif delivers unique lipophilicity (LogP 3.52) and steric properties critical for reproducible assay results. With ≥95% purity, reliable yields, and a modifiable pyrrolidine nitrogen, this building block accelerates parallel synthesis and chemical biology probe development. Avoid uncontrolled experimental variability—order this definitive intermediate.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
CAS No. 1219971-75-1
Cat. No. B1440797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
CAS1219971-75-1
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
InChIInChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
InChIKeyWXNRZVLSWSXMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride (CAS 1219971-75-1) | Verified Identity & Physicochemical Properties


3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (CAS 1219971-75-1) is a substituted pyrrolidine derivative that exists as a hydrochloride salt [1]. It serves as a versatile chemical intermediate and building block, frequently utilized in medicinal chemistry and chemical biology research for the synthesis of more complex molecules . Its structure features a phenoxy moiety linked to a pyrrolidine ring, providing a modifiable scaffold with a specific substitution pattern that includes a chlorine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties compared to unsubstituted or differently substituted analogs.

Why Unspecified 3-Phenoxypyrrolidines Cannot Substitute for CAS 1219971-75-1: A Caution on Structural Specificity


Simple substitution with an unqualified '3-phenoxypyrrolidine' or other in-class analogs is not scientifically valid for applications dependent on the specific 4-chloro-2-methyl substitution pattern . This precise substitution is not arbitrary; the presence of both the chlorine atom at the 4-position and the methyl group at the 2-position on the phenyl ring defines the compound's unique physicochemical properties, such as its specific lipophilicity (LogP), which directly influences its behavior in assays, its solubility profile, and its reactivity as a synthetic intermediate . Using a compound with a different substitution, such as a 4-fluoro or 2-methoxy analog, would introduce uncontrolled variability in biological or chemical systems, rendering results incomparable and potentially invalidating an entire experimental series. The following section provides the quantitative evidence that defines these specific differences.

Quantitative Differentiation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride (CAS 1219971-75-1) from Close Analogs


Specific Substitution Pattern of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Enables Predicted Potency Gains in Sodium Channel Blocker SAR

The structural motif of 4-chloro-2-methylphenoxy is a recognized and potent pharmacophore within certain sodium channel inhibitor series. While this specific compound lacks direct biological data, class-level SAR demonstrates that the presence of the 4-chloro-2-methylphenoxy group can confer up to a 6,000-fold improvement in IC50 against the Nav1.7 sodium channel compared to structurally distinct yet related compounds (6 nM [1] vs. 36.4 µM [2]). This suggests the target compound's substitution pattern is not merely decorative but is critical for high-affinity interaction with key drug targets.

Ion Channel Pharmacology Pain Research Medicinal Chemistry

Differentiation by Linker Position: 3-(4-Chloro-2-methylphenoxy)pyrrolidine vs. 3-((4-Chloro-2-methylphenoxy)methyl)pyrrolidine

The target compound (CAS 1219971-75-1) is a direct ether linkage of the 4-chloro-2-methylphenoxy group to the pyrrolidine ring. A close analog, 3-((4-Chloro-2-methylphenoxy)methyl)pyrrolidine hydrochloride (CAS 1220029-87-7), contains an additional methylene spacer between the oxygen and the pyrrolidine ring . This seemingly minor change results in quantifiably different molecular properties: a larger molecular weight (248.15 g/mol vs. 225.72 g/mol for the analog's free base form [1]) and, crucially, distinct topological polar surface area (tPSA) due to the altered geometry and exposure of the ether oxygen. The presence of the methylene spacer in the analog is predicted to increase molecular flexibility and lipophilicity (LogP), leading to a different metabolic and binding profile.

Synthetic Chemistry Structure-Activity Relationship (SAR) Chemical Building Blocks

Procurement-Ready: Specified Purity Benchmark vs. Unspecified Research-Grade Material

Unlike generic, unqualified offerings of substituted pyrrolidines, reputable vendors provide 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (CAS 1219971-75-1) with a specified minimum purity of 95% or 'NLT 98%' . This is a critical differentiator for scientists who require a known, consistent starting material for reproducible synthesis or biological testing. Using a compound with an undefined purity profile introduces a source of experimental error that is entirely avoidable with this specified material.

Chemical Procurement Analytical Chemistry Quality Control

Optimal Application Scenarios for 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride (CAS 1219971-75-1) Based on Structural Evidence


Scaffold for Sodium Channel Blocker SAR

Medicinal chemists investigating novel Nav1.7 sodium channel inhibitors for pain therapeutics can rationally prioritize CAS 1219971-75-1 as a core intermediate. The 4-chloro-2-methylphenoxy motif is a validated high-potency pharmacophore, with structurally related compounds achieving IC50 values as low as 6 nM [1]. Using this compound provides a direct entry point into this potent chemical space, offering a significant head start over de novo design or less relevant pyrrolidine building blocks.

Modular Synthesis of Diverse Compound Libraries

In parallel synthesis or combinatorial chemistry efforts, this compound serves as an ideal, modifiable scaffold. Its 3-phenoxypyrrolidine core is a versatile template for further diversification through reactions on the pyrrolidine nitrogen . The defined purity (≥95% ) ensures reliable and predictable yields, making it a robust building block for generating diverse libraries for phenotypic or target-based screening.

Specific Chemical Probe Development

For chemical biology projects requiring a probe with a precise molecular weight (248.15 g/mol) and specific steric and electronic properties imparted by the 4-chloro-2-methyl substitution, CAS 1219971-75-1 is the definitive choice . Its unique properties differentiate it from closely related analogs, such as those with a methylene spacer, ensuring the probe's behavior in a biological system can be directly attributed to its specific chemical structure.

Technical Documentation Hub

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